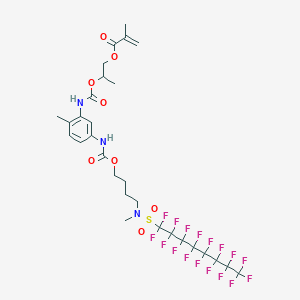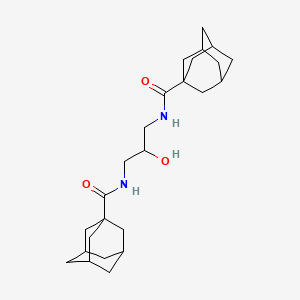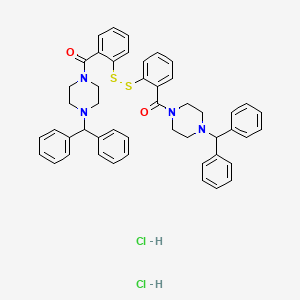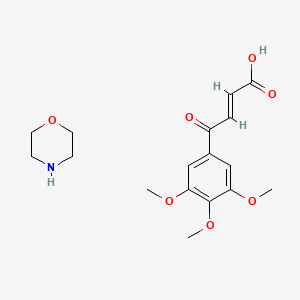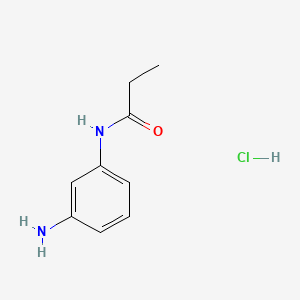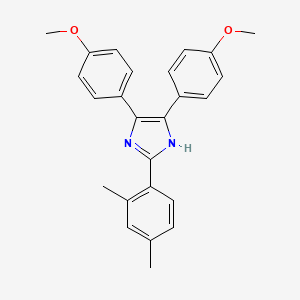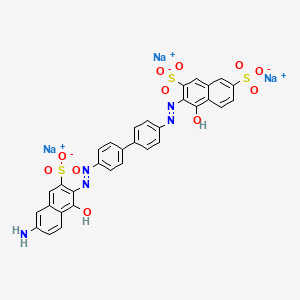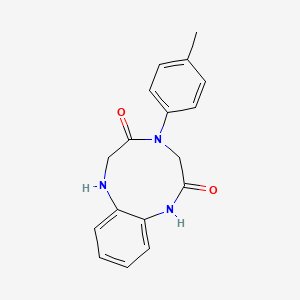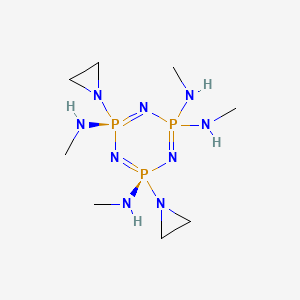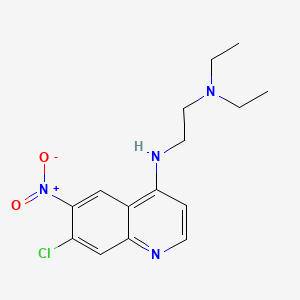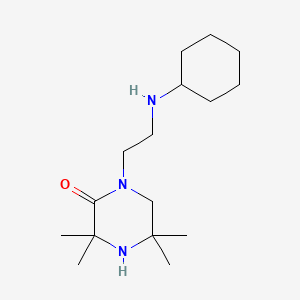
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is a complex organic compound that features an acridine moiety, which is known for its intercalating properties with DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions involving nitration, reduction, and cyclization of suitable precursors. The hexyl chain is then introduced via alkylation reactions. The final step involves the diazo coupling reaction to introduce the diazo group into the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form N-oxides.
Reduction: The diazo group can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of acridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: Employed in DNA intercalation studies to understand DNA-protein interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The primary mechanism of action of Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate involves DNA intercalation. The acridine moiety inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase II. This leads to the prevention of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
Ethyl 3-((6-(9-acridinylamino)hexyl)amino)-2-diazo-3-oxopropanoate is unique due to its specific combination of an acridine moiety with a diazo group, which enhances its DNA intercalating properties and potential as a therapeutic agent. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
88373-12-0 |
|---|---|
Fórmula molecular |
C24H27N5O3 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
ethyl 3-[6-(acridin-9-ylamino)hexylamino]-2-diazo-3-oxopropanoate |
InChI |
InChI=1S/C24H27N5O3/c1-2-32-24(31)22(29-25)23(30)27-16-10-4-3-9-15-26-21-17-11-5-7-13-19(17)28-20-14-8-6-12-18(20)21/h5-8,11-14H,2-4,9-10,15-16H2,1H3,(H,26,28)(H,27,30) |
Clave InChI |
AAXUNUZHSFXVOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)NCCCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
